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molecular formula C8H8ClNO B2875990 1-(2-Amino-4-chlorophenyl)ethanone CAS No. 39061-72-8

1-(2-Amino-4-chlorophenyl)ethanone

Cat. No. B2875990
M. Wt: 169.61
InChI Key: YJWZHHLRVPCSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471027B2

Procedure details

A three-necked flask equipped with an addition funnel, a thermometer, and an overhead mechanical stirrer was charged with 2-amino-4-chlorobenzonitrile (150 g, 983 mmol) and tetrahydrofuran (3.0 L). The reaction flask was cooled to 15° C. and then was treated with methyl magnesium chloride (825 mL, 2.48 mol). Upon completion of addition of the methyl magnesium chloride, the cold bath was removed. The reaction was stirred at 25° C. overnight. At this time, the reaction mixture was cooled to 5° C. and then was treated slowly with a solution of water (500 mL) and concentrated hydrochloric acid (300 mL) while maintaining the reaction temperature under 25° C. The resulting thick suspension was stirred at 25° C. for 3 h. At this time, the mixture was cooled to 5° C. and treated with solid sodium hydroxide (300 g) in small portions. The reaction was stirred at 25° C. overnight. At this time, the organics were decanted off. The remaining thick paste was partitioned between water (2 L) and methyl tert-butyl ether (2 L). The organic layers were combined, concentrated in vacuo and then absorbed onto silica. Flash chromatography (4″×16″ silica gel column; 1-3% ethyl acetate/hexanes) followed by concentration of the appropriate fractions, slurrying with hexanes, filtration and drying afforded 1-(2-amino-4-chlorophenyl)ethanone (81 g, 48.6%) as a yellow solid. This material was used without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
825 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])C=CC=1C#N.[CH3:11][Mg]Cl.[O:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>>[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:15]=[CH:16][C:17]=1[C:18](=[O:14])[CH3:11]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
3 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
825 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction mixture was cooled to 5° C.
ADDITION
Type
ADDITION
Details
was treated slowly with a solution of water (500 mL) and concentrated hydrochloric acid (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature under 25° C
STIRRING
Type
STIRRING
Details
The resulting thick suspension was stirred at 25° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the mixture was cooled to 5° C.
ADDITION
Type
ADDITION
Details
treated with solid sodium hydroxide (300 g) in small portions
STIRRING
Type
STIRRING
Details
The reaction was stirred at 25° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
At this time, the organics were decanted off
CUSTOM
Type
CUSTOM
Details
The remaining thick paste was partitioned between water (2 L) and methyl tert-butyl ether (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
absorbed onto silica
FILTRATION
Type
FILTRATION
Details
slurrying with hexanes, filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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